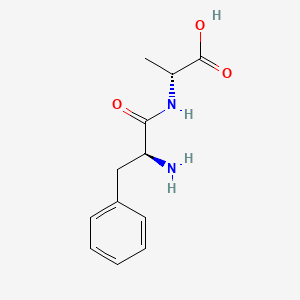

H-Phe-D-Ala-OH

Description

The Academic Significance of Dipeptides in Chemical Biology

Dipeptides, composed of two amino acids linked by a single peptide bond, are fundamental building blocks in biochemistry and serve as the simplest form of peptides fishersci.senih.gov. Their academic significance stems from several key roles:

Building Blocks: They are essential precursors and degradation products of larger proteins, offering insights into protein structure and function nih.govidrblab.net.

Biological Activity: Despite their small size, many dipeptides exhibit distinct biological activities and are involved in various physiological processes, including neurotransmission, antioxidant activity, and cell signaling fishersci.senih.gov. For example, some dipeptides act as neurotransmitters or neuromodulators, while others possess antioxidant properties nih.gov.

Research Tools and Drug Design: Dipeptides are appealing candidates in drug discovery and development due to their cost-effectiveness, relatively low molecular weight, and the simplicity they offer for structure-activity relationship studies fishersci.seguidetopharmacology.orgfishersci.noCurrent time information in Merrimack County, US.. Their ability to penetrate biological barriers, such as the intestinal epithelium and blood-brain barrier, via specific transporters (e.g., PepT1 and PepT2) further enhances their practical potential fishersci.sefishersci.no. They are also utilized as supplements in cell culture media fishersci.se.

Distinctive Features of Dipeptides Incorporating D-Amino Acids

The incorporation of D-amino acids into peptide structures introduces several distinctive features that are of significant academic interest:

Chirality and Biological Recognition: Amino acids are chiral molecules, existing in L- and D-forms, which are non-superimposable mirror images cenmed.comepa.gov. While L-amino acids are predominantly found in natural proteins, D-amino acids play unique roles in certain biological contexts, such as bacterial cell walls and some signaling processes cenmed.comepa.govadvancedchemtech.comfishersci.cafishersci.be. Biological systems, including enzymes and receptors, are typically stereospecific, preferentially interacting with one chiral form cenmed.com.

Enhanced Enzymatic Stability: One of the most significant advantages of incorporating D-amino acids into peptides is their enhanced resistance to enzymatic degradation, particularly by proteases cenmed.comepa.govadvancedchemtech.com. The altered spatial configuration of D-amino acids makes it more difficult for L-specific enzymes to cleave the peptide bonds, thereby increasing the peptide's half-life and stability in biological environments epa.gov. This property is crucial for designing peptides with prolonged function.

Improved Bioavailability and Unique Activities: D-peptides can exhibit improved bioavailability and unique biological activities not observed in their all-L counterparts cenmed.comepa.gov. For instance, certain D-amino acid-containing dipeptides have shown different effects on cell proliferation or antimicrobial/anticancer activities compared to their L-L isomers.

Conformational and Self-Assembly Properties: The presence of D-amino acids can significantly influence the secondary conformation and self-assembly behavior of peptides. While D-polypeptides tend to form helices with a left-handed twist, in contrast to the right-handed twist of L-polypeptides, the introduction of D-amino acids can also have disruptive effects on secondary conformation and hydrogelation depending on the sequence. This impact on molecular packing and non-covalent interactions is a key area of study.

Contextualization of H-Phe-D-Ala-OH in Modern Peptide Research Paradigms

This compound, as a dipeptide containing a D-amino acid, is relevant to several modern peptide research paradigms:

Building Block for Stable Peptidomimetics: Given the enhanced proteolytic stability conferred by D-amino acids, this compound could be explored as a building block for synthesizing more complex peptides or peptidomimetics designed for increased half-life in biological systems fishersci.no. This is particularly relevant in the development of peptide-based therapeutics that require improved pharmacokinetic profiles.

Exploration of Novel Bioactivities: The unique biological activities observed in other D-amino acid-containing peptides suggest that this compound might possess distinct properties compared to its all-L counterpart (H-Phe-L-Ala-OH) or other dipeptides epa.gov. Academic research could focus on screening for such novel activities, including potential roles in cell signaling or as enzyme inhibitors, aligning with the broader interest in D-amino acid metabolism in innate defense fishersci.be.

Self-Assembly and Material Science: The self-assembly properties of dipeptides, particularly those with aromatic residues like phenylalanine, are a significant area of research in material science. This compound could be investigated for its ability to form ordered nanostructures or hydrogels, exploring how the D-alanine residue influences the assembly process and the resulting material properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O3 |

|---|---|

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10+/m1/s1 |

InChI Key |

MIDZLCFIAINOQN-SCZZXKLOSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for H Phe D Ala Oh

Innovations in Dipeptide Synthesis Strategies

The creation of the peptide bond between two amino acids is a fundamental process in chemistry and biology. rsc.org Modern synthetic strategies have been refined to improve efficiency, yield, and purity, which is particularly crucial for creating stereochemically defined dipeptides like H-Phe-D-Ala-OH.

Solid-Phase Peptide Synthesis (SPPS) Advancements for Dipeptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. rsc.orgresearchgate.netnih.gov This method simplifies the purification process as excess reagents and byproducts are washed away after each step. pacific.edu For dipeptides, recent advancements have focused on enhancing efficiency and sustainability.

Key features of modern SPPS include:

Fmoc/tBu Strategy : The use of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group for the N-terminus is prevalent. nih.govnih.govresearchgate.net This strategy employs milder deprotection conditions compared to the older Boc method, making it compatible with a wider range of sensitive or modified amino acids. nih.gov

Green Chemistry Approaches : There is a growing emphasis on developing more environmentally friendly SPPS protocols. rsc.org Research is exploring the use of water as a solvent, which would significantly reduce the reliance on hazardous solvents like DMF and NMP. rsc.orgresearchgate.net

High-Efficiency SPPS (HE-SPPS) : Innovations have led to high-efficiency methods that drastically reduce cycle times to as little as four minutes and cut chemical waste by approximately 90% compared to traditional techniques. researchgate.net

Ultrasound-Assisted SPPS (SUS-SPPS) : The application of low-frequency ultrasound has been shown to reduce solvent consumption, washing steps, and reagent usage. nih.gov This sustainable approach can decrease solvent use per coupling cycle by 83-88%. nih.gov

| SPPS Advancement | Key Benefit(s) | Relevance to this compound |

| Fmoc Chemistry | Milder deprotection, compatibility with modifications. nih.gov | Enables efficient and high-purity synthesis. |

| Aqueous SPPS | Reduces use of hazardous organic solvents. rsc.orgresearchgate.net | Offers a more sustainable synthetic route. |

| HE-SPPS | ~90% reduction in waste, ~4-minute cycle times. researchgate.net | Increases throughput and cost-effectiveness. |

| SUS-SPPS | 83-88% less solvent use, fewer steps. nih.gov | Enhances sustainability and efficiency. |

Solution-Phase Synthesis Methodologies for Dipeptides (e.g., Microwave-Assisted)

While SPPS is dominant, solution-phase synthesis remains advantageous for short peptides, especially when using expensive or unusual amino acids, as it requires a smaller excess of reagents. rsc.org A significant innovation in this area is the use of microwave irradiation, which accelerates reaction times and often improves yields. mdpi.comnih.gov

Microwave-assisted solution-phase synthesis offers several benefits:

Rapid Reaction Times : Peptide bond formation can be achieved in minutes (e.g., 30-35 minutes) compared to longer periods with conventional heating. mdpi.com

High Yields and Purity : The method is compatible with various protecting groups and amino acid side chains, consistently producing dipeptides in high yields (e.g., 65-81%) and without racemization. rsc.orgmdpi.comnih.gov

Environmental Benefits : Protocols have been developed that use water as the solvent, eliminating the need for toxic organic solvents and aligning with green chemistry principles. rsc.orgrsc.orgscilit.com

Emerging Automated Synthesis Techniques for Dipeptide Scaffolds

Automation has revolutionized peptide synthesis by improving reproducibility and throughput. youtube.com Automated synthesizers can perform the repetitive cycles of deprotection, coupling, and washing with high precision, minimizing human error. youtube.comrsc.org

Recent developments in this field include:

Automated Flow Chemistry : Fully automated fast-flow peptide synthesizers can form amide bonds significantly faster than conventional instruments. nih.govnih.gov These systems provide highly reproducible data and allow for real-time monitoring of the synthesis process. nih.gov

Programmable and Flexible Systems : Modern automated synthesizers allow for custom protocols, enabling complex modifications and the synthesis of challenging peptide sequences. biotage.com The ability to run multiple syntheses in parallel greatly accelerates research and development. researchgate.netyoutube.com

Integration with AI : Deep learning models are being developed to predict the success of a synthesis and identify potential issues like aggregation based on the amino acid sequence. nih.gov This allows for the optimization of synthesis protocols before they are even run. nih.gov

Stereochemical Control and Incorporation of D-Amino Acids in Dipeptide Synthesis

The biological function of a peptide is critically dependent on its stereochemistry. The synthesis of this compound requires precise control to ensure the correct L-configuration for Phenylalanine and D-configuration for Alanine. The incorporation of D-amino acids is a key challenge, as standard biological systems exclusively use L-amino acids. masterorganicchemistry.com

Chemical synthesis is the primary method for producing peptides containing D-amino acids. researchgate.net The main challenge during synthesis is preventing racemization—the conversion of a chiral amino acid to a mixture of both D and L forms—which can occur during the activation and coupling steps.

Strategies to maintain stereochemical integrity include:

Optimized Coupling Reagents : The choice of coupling reagent is critical. Additives are often used to suppress racemization during the peptide bond formation.

Controlled Reaction Conditions : Factors such as temperature, solvent, and reaction time are carefully controlled to minimize the risk of racemization. Microwave-assisted methods have been shown to preserve the chiral integrity of the substrates. mdpi.comnih.gov

Enzymatic Synthesis : In some cases, enzymes can be used for the synthesis of D-amino acid-containing dipeptides. Certain enzymes, such as those derived from nonribosomal peptide synthetase (NRPS) systems, can activate and incorporate D-amino acids specifically. nih.gov

Purity Assessment and Advanced Characterization in this compound Synthesis

After synthesis, it is imperative to verify the purity and identity of the target dipeptide. The presence of impurities, such as deletion sequences, incompletely deprotected peptides, or diastereomers, can significantly impact subsequent applications.

High-Resolution Chromatography Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) is an essential tool for the analysis and purification of peptides. hplc.euresolvemass.caphmethods.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating molecules based on their hydrophobicity. hplc.eu

Key aspects of HPLC for dipeptide analysis:

High-Resolution Separation : RP-HPLC can resolve peptides that differ by just a single amino acid, making it highly effective for purity assessment. hplc.eu

Purity Determination : By analyzing the chromatogram, the percentage of the main product relative to any impurities can be accurately determined. resolvemass.ca

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. labmal.comchromatographytoday.com UPLC systems use columns with smaller particle sizes (typically under 2 μm) and operate at higher pressures. chromatographytoday.com

| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-High-Performance Liquid Chromatography) |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Resolution | Good | Enhanced, sharper peaks. chromatographytoday.com |

| Analysis Time | Longer | Significantly faster. labmal.comchromatographytoday.com |

| Sensitivity | Standard | Improved. labmal.comchromatographytoday.com |

| Solvent Consumption | Higher | Reduced. labmal.com |

The enhanced resolution and speed of UPLC make it particularly well-suited for the demanding purity analysis required for synthetic peptides like this compound, ensuring that even trace-level impurities and closely related diastereomers can be detected and quantified. labmal.comchromatographytoday.comnih.gov Coupling these chromatographic techniques with mass spectrometry (LC-MS) provides definitive confirmation of the peptide's identity by verifying its molecular weight. nih.govnih.gov Chiral HPLC methods can also be employed to confirm the enantiomeric purity of the constituent amino acids after hydrolysis. digitellinc.com

Mass Spectrometry for Dipeptide Identity and Purity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of dipeptides like this compound, thereby establishing its identity and assessing its purity. A variety of ionization techniques and analyzers can be employed, each providing specific advantages.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar molecules like dipeptides. It typically generates protonated molecules, such as [M+H]⁺, in positive ion mode. For this compound (Molecular Formula: C₁₂H₁₆N₂O₃, Molecular Weight: 236.27 g/mol ), ESI-MS would be expected to show a prominent ion at a mass-to-charge ratio (m/z) of 237.1.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization method highly effective for peptide analysis. nih.gov In MALDI-TOF, the dipeptide is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) and ionized by a laser, minimizing fragmentation. nih.gov This technique is particularly useful for rapid identification and provides a clear spectrum with the molecular ion peak. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation of UPLC with the detection power of MS. nih.govnih.gov This hyphenated technique is powerful for purity analysis, as it can separate the target dipeptide from synthetic precursors, by-products, or other impurities before MS detection. nih.gov A UPLC-MS/MS method can be established for sensitive and reliable quantification and identification. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) , often utilizing techniques like Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD), is used to sequence the dipeptide. The precursor ion (e.g., m/z 237.1) is isolated and fragmented to produce characteristic product ions. The fragmentation of the peptide backbone typically yields b- and y-type ions. youtube.com Given that this compound has an N-terminal phenylalanine, characteristic fragmentation pathways include the formation of the benzyl (B1604629) anion or the elimination of toluene (B28343) (C₇H₈) from the [M+H-CO₂]⁺ ion. acs.orgnih.gov

Table 1: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | Expected m/z | Information Provided |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 237.1 | Molecular Weight Confirmation |

| MALDI-TOF MS | [M+H]⁺ | 237.1 | Molecular Weight Confirmation |

| UPLC-MS | [M+H]⁺ | 237.1 | Purity and Identity |

| ESI-MS/MS | b₁ ion (Phe) | 120.1 | Sequence Confirmation |

Chirality Determination and Enantiomeric Purity Analysis

Ensuring the correct stereochemistry of the constituent amino acids is critical for the biological function of a peptide. For this compound, it is essential to confirm the L-configuration of Phenylalanine and the D-configuration of Alanine and to quantify any potential diastereomeric impurities (e.g., L-Phe-L-Ala, D-Phe-D-Ala, D-Phe-L-Ala).

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating stereoisomers. nih.gov This can be achieved in two ways:

Chiral Stationary Phases (CSPs): Columns packed with a chiral material (e.g., Pirkle-type, cyclodextrin-based, or protein-based CSPs) can directly resolve the different stereoisomers of the dipeptide. chiraltech.commdpi.com The differential interaction between the isomers and the CSP leads to different retention times. mdpi.com

Chiral Derivatizing Agents: The dipeptide is reacted with a chiral agent to form diastereomers, which can then be separated on a standard achiral stationary phase, such as C18. nih.gov

Conventional reversed-phase HPLC (RP-HPLC) can sometimes resolve peptide diastereomers without chiral selectors, as the different stereochemistry can lead to subtle changes in the peptide's secondary structure and hydrophobicity, affecting its interaction with the stationary phase. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. nih.gov By adding a chiral selector, such as a cyclodextrin (B1172386), to the background electrolyte, the different stereoisomers of this compound will exhibit different electrophoretic mobilities, leading to their separation. nih.gov Studies have shown that aromatic dipeptides, in particular, show good affinity for cyclodextrin selectors, making this a suitable method. nih.gov

Table 2: Example of Chiral HPLC Method for Dipeptide Stereoisomer Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Pirkle-type L-Leucine) |

| Mobile Phase | Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Elution Order | L-D < D-L < L-L < D-D (Hypothetical) |

Quantitative Amino Acid Analysis (AAA) for Dipeptide Content

Quantitative Amino Acid Analysis (AAA) is a benchmark method for determining the absolute amount of a peptide in a sample. The procedure involves the complete hydrolysis of the dipeptide into its constituent amino acids, followed by their separation and quantification.

The standard method involves acid hydrolysis , typically using 6 M HCl at elevated temperatures (e.g., 110°C for 24 hours). This process breaks the peptide bond in this compound, yielding free Phenylalanine and D-Alanine.

Following hydrolysis, the individual amino acids are quantified. Modern methods often use LC-MS/MS , which offers high sensitivity and selectivity without the need for derivatization. nih.govdigitellinc.com The amino acids are separated using reversed-phase chromatography and detected by mass spectrometry, often using multiple reaction monitoring (MRM) for accuracy. nih.gov To account for any racemization that might occur during the hydrolysis step, the procedure can be performed in deuterated acid (e.g., DCl in D₂O). nih.govdigitellinc.com This allows for the differentiation and correction of D-isomers formed during sample preparation versus those originally present in the peptide. nih.gov The peptide content is then calculated based on the molar amounts of the recovered amino acids.

Table 3: Research Findings from Quantitative Amino Acid Analysis

| Amino Acid | Method | Key Finding | Implication for this compound |

|---|---|---|---|

| Phenylalanine | LC-MS/MS after hydrolysis | Accurate quantification of total Phe content is achievable. | Confirms the presence and molar quantity of the Phe residue. |

By employing these advanced analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, stereochemical integrity, and precise content.

Comprehensive Structural and Conformational Analysis of H Phe D Ala Oh

Computational Methodologies for Dipeptide Conformational Prediction

Computational methodologies play an indispensable role in complementing experimental techniques for the comprehensive understanding of dipeptide conformational preferences. These advanced tools enable researchers to explore the vast conformational space of peptides, predict their stability, and elucidate the intricate dynamics that govern their structure and interactions. computabio.com

Molecular Dynamics (MD) Simulations for H-Phe-D-Ala-OH Folding and Conformational Space Exploration

Molecular Dynamics (MD) simulations are atomistic computational techniques that simulate the time-dependent motion of atoms and molecules. By applying Newton's equations of motion and employing empirical force fields, MD simulations model the interactions (e.g., electrostatic, van der Waals, hydrogen bonds) between atoms, providing detailed insights into how peptides adopt their folded conformations, their interactions with other molecules, and the influence of environmental factors on their stability. americanpeptidesociety.org

For dipeptides like this compound, MD simulations are extensively used to:

Study peptide folding: Researchers can track the transition from an unfolded to a folded state, identify folding intermediates, and characterize the folding pathway. americanpeptidesociety.org

Explore conformational space: MD simulations are critical for sampling the diverse conformational ensembles that flexible peptides can adopt in solution. acs.orgplos.org

Determine thermodynamic stability: By simulating peptide behavior over time, the thermodynamic stability of different conformations can be assessed. americanpeptidesociety.org

The accuracy of MD simulations is heavily reliant on the chosen force field, which mathematically describes atomic interactions. americanpeptidesociety.orgacs.orgnih.gov Advances in computational power and the development of enhanced sampling techniques, such as accelerated molecular dynamics (aMD), have significantly improved the efficiency of exploring conformational space, allowing for the reproduction of peptide folding behavior over longer timescales. acs.org MD simulations can predict energetically relevant conformational ensembles, which can then be validated against experimental data, such as NMR chemical shifts. rsc.org

Conformational Energy Calculations and Potential Energy Surface Mapping

Conformational energy calculations are fundamental to predicting the stable structures of dipeptides. These calculations aim to identify the lowest energy conformations, which represent the most probable structural states a molecule will adopt. nih.govunion.edunih.gov

A common approach involves mapping the Potential Energy Surface (PES) of the dipeptide. For peptides, this often takes the form of Ramachandran-like maps, which are two-dimensional plots illustrating the potential energy as a function of the backbone dihedral angles, φ (phi) and ψ (psi). mdpi.comrsc.org These maps reveal energy minima corresponding to stable conformations and provide a visual representation of the accessible conformational space.

More rigorous descriptions of conformational energetics can be obtained through quantum chemical calculations, which account for the electron distribution within the molecule and its changes with conformation. rutgers.edu Furthermore, the influence of the solvent environment is a critical consideration, especially for zwitterionic dipeptides like this compound. Various solvent models, including explicit (individual solvent molecules) and implicit (continuum representation of solvent) models, are integrated into Density Functional Theory (DFT) calculations and classical MD simulations to accurately capture solvent effects on conformational preferences. rsc.org

Advanced Conformational Analysis Tools (e.g., Peptide Conformation Distribution (PCD) Plots, Peptidomimetic Analysis (PMA) Maps)

Beyond traditional Ramachandran plots, advanced computational tools have been developed to provide more nuanced and quantitative insights into peptide and peptidomimetic conformations, particularly focusing on side-chain orientations which are crucial for molecular recognition. Two such tools are the Peptide Conformation Distribution (PCD) plot and the Peptidomimetic Analysis (PMA) map. acs.orgnih.govcbi-society.orgnih.gov

Unlike the Ramachandran plot, which focuses solely on the main chain φ and ψ angles, PCD plots and PMA maps specifically examine multiple side-chain Cα-Cβ bonds of a peptide fragment motif and their corresponding "pseudo-Cα-Cβ bonds" in a mimetic molecule. acs.orgnih.govcbi-society.orgnih.govprismbiolab.com This approach is particularly relevant for structural peptidomimetics, which often feature unique scaffolds that replace the peptide backbone. prismbiolab.com

Peptide Conformation Distribution (PCD) Plot: This is an alignment-free method that visually clarifies the conformational distribution of peptidomimetic molecules within chemical space. acs.orgnih.govnih.govprismbiolab.com It provides a visual inspection of the conformation distribution and the extent of chemical space coverage. PCD plots are typically generated through principal component analysis, often supported by ultrafast shape recognition (USR). prismbiolab.com

Peptidomimetic Analysis (PMA) Map: In contrast to the PCD plot, the PMA map is an alignment-based method. It quantitatively evaluates the similarity between various peptidomimetic molecules and their target peptide structures. acs.orgnih.govnih.govprismbiolab.com The PMA map compares the Cα-Cβ position and direction, utilizing quantified parameters such as the Average Position Difference (APD) and Average Vector Difference (AVD). acs.orgnih.govprismbiolab.com This allows for a detailed similarity evaluation based on each pseudo-Cα-Cβ bond, even for peptidomimetics with different sets of these bonds. acs.orgnih.gov

These advanced tools are invaluable for the rational design of new mimetic scaffolds and for accelerating drug discovery, especially in the context of protein-protein interaction (PPI) modulation, by providing a comprehensive and quantitative evaluation of peptidomimetic characteristics. acs.orgnih.govcbi-society.orgnih.govprismbiolab.com

Synergistic Integration of Experimental and Computational Data in this compound Structural Biology

The most robust and comprehensive understanding of the structural and conformational behavior of dipeptides like this compound emerges from the synergistic integration of experimental and computational data. This integrative approach leverages the strengths of both methodologies, enabling a more detailed and accurate elucidation of complex biomolecular systems. rsc.orgmdpi.comresearchgate.netnih.govbiorxiv.orgmdpi.com

Experimental techniques, such as Raman spectroscopy and NMR spectroscopy, provide direct structural and dynamic information about the dipeptide in various environments. For instance, Raman spectroscopy offers insights into secondary structure elements and local microenvironments, especially for short-lived states. nih.govbio-structure.com NMR spectroscopy, while having a longer timescale, is powerful for studying the structure and interaction properties of peptides and proteins from a dynamic perspective, and NMR chemical shifts can be used to infer conformational preferences. mdpi.combenthamdirect.com

Computational methods, including Molecular Dynamics (MD) simulations and conformational energy calculations, complement these experimental observations by providing atomic-level detail and the ability to explore the entire conformational landscape. mdpi.comresearchgate.net MD simulations can generate dynamic trajectories that reveal folding pathways and conformational transitions, which can then be compared with experimental data for validation and refinement. mdpi.comresearchgate.net For example, MD simulations can help explain experimental observations, such as specific absorbance patterns, by calculating corresponding transitions from trajectories. mdpi.com

The integration of these approaches allows for:

Refinement of structural models: Experimental data can serve as constraints or validation points for computational models, leading to more accurate structural predictions. biorxiv.org

Interpretation of experimental results: Computational simulations can provide a mechanistic understanding of phenomena observed experimentally, such as the influence of glycosylation on peptide conformation. researchgate.net

Exploration of inaccessible states: Computational methods can explore conformational states that are difficult or impossible to probe experimentally, such as short-lived intermediates or highly flexible regions. rsc.org

Prediction of binding affinities and interactions: By combining experimental binding data with computational docking and free energy calculations, the binding mechanisms and affinities of peptides can be predicted. biorxiv.org

This synergistic approach is particularly valuable for studying flexible systems, intrinsically disordered peptides, and challenging targets like protein-peptide complexes or membrane-associated peptides, where traditional experimental methods alone may provide incomplete information. rsc.orgnih.govbiorxiv.org The iterative use of computation to inform and interpret experimental design, and vice-versa, leads to a holistic view of the dipeptide's structural biology. nih.gov

Enzymatic Stability and Biotransformation Mechanisms of H Phe D Ala Oh

Influence of D-Amino Acid Incorporation on Dipeptide Proteolytic Resistance

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to enhance the proteolytic resistance of peptides. nih.gov Endogenous proteases, which are chiral catalysts, exhibit a high degree of stereospecificity for L-amino acid substrates. Consequently, peptides containing D-amino acids are poor substrates for these enzymes, leading to significantly increased stability. nih.gov

The presence of D-alanine at the C-terminus of H-Phe-D-Ala-OH sterically hinders the binding and catalytic action of many common proteases, such as carboxypeptidases, which are responsible for cleaving C-terminal amino acids. taylorandfrancis.com This resistance to degradation is a key attribute for therapeutic peptides, as it can prolong their biological half-life. Studies on various peptides have consistently demonstrated that D-amino acid substitution leads to enhanced stability in biological fluids like human plasma. nih.gov For instance, while L-peptides may be completely degraded within hours, their D-amino acid-containing counterparts can remain largely intact for extended periods. nih.gov

Systematic studies involving the substitution of L-amino acids with D-amino acids have shown a direct correlation between the number of D-amino acid substitutions and the resistance to enzymatic degradation. nih.govaiche.org This increased resistance can be quantified by measuring the half-life of the peptide in the presence of proteolytic enzymes or in biological matrices.

| Peptide Type | Incubation Time with Proteinase K | Percentage of Peptide Remaining | Reference |

|---|---|---|---|

| L-Peptide | 4 hours | 0% | nih.gov |

| D-Amino Acid Modified Peptide | 24 hours | 15% | nih.gov |

Enzymatic Degradation Pathways and Catalytic Mechanisms Relevant to this compound (e.g., Protease Specificity)

While highly resistant, this compound is not entirely immune to enzymatic degradation. The primary enzymes that could potentially act on this dipeptide are exopeptidases, specifically aminopeptidases and carboxypeptidases.

Aminopeptidases : These enzymes cleave the N-terminal amino acid. The N-terminal L-phenylalanine of this compound could be a target for aminopeptidases. However, the presence of the adjacent D-alanine can influence the binding and catalytic efficiency of these enzymes.

Carboxypeptidases : These enzymes cleave the C-terminal amino acid. Due to the presence of D-alanine at the C-terminus, the action of most carboxypeptidases, which are specific for L-amino acids, is expected to be significantly inhibited. taylorandfrancis.com However, some carboxypeptidases may exhibit broader specificity or low-level activity towards D-amino acids. For example, Carboxypeptidase N has been identified as an enzyme responsible for the C-terminal cleavage of stromal cell-derived factor-1α. nih.gov

The degradation of this compound, if it occurs, would likely be a slow process. The specific proteases that might exhibit activity against this dipeptide would need to be identified through detailed enzymatic assays. The cleavage would result in the formation of L-phenylalanine and D-alanine.

Impact of Dipeptide Modifications on Enzymatic Hydrolysis (e.g., N-Terminal Acetylation, Glycosylation)

Further enhancement of the enzymatic stability of this compound can be achieved through chemical modifications at the N-terminus or through glycosylation.

N-Terminal Acetylation : Acetylation of the N-terminal amino group removes its positive charge and mimics the structure of natural proteins, which are often acetylated. sigmaaldrich.com This modification can significantly increase the resistance of the peptide to the action of aminopeptidases. nih.gov Studies on enkephalins have shown that N-terminal acetylation imparts a notable enhancement in their proteolytic stability against aminopeptidase M. nih.gov This modification would block the primary site of action for aminopeptidases on this compound.

Glycosylation : The attachment of carbohydrate moieties to a peptide can also enhance its stability. Glycosylation can sterically hinder the approach of proteases to the peptide backbone. The effect of glycosylation on the enzymatic hydrolysis of peptides containing D-amino acids has been investigated, showing that it can further increase resistance to proteolytic enzymes. nih.gov

| Peptide | Modification | Enzyme | Hydrolysis after 30 min | Reference |

|---|---|---|---|---|

| Enkephalins | None | Aminopeptidase M | Significant | nih.gov |

| Acetylated Enkephalins | N-Terminal Acetylation | Aminopeptidase M | <10% | nih.gov |

Methodologies for Assessing Dipeptide Enzymatic Stability and Degradation Kinetics

A variety of analytical techniques are employed to assess the enzymatic stability of peptides like this compound and to determine their degradation kinetics.

High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental technique used to separate the intact peptide from its degradation products. nih.gov By monitoring the decrease in the peak area of the parent peptide over time, the rate of degradation can be determined. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.govmdpi.comacs.org This technique is invaluable for identifying the degradation products and elucidating the degradation pathways. nih.gov Time-course MS analysis can be used to monitor the disappearance of the parent peptide and the appearance of its metabolites, allowing for the calculation of degradation kinetics. researchgate.net

Enzyme Kinetic Assays : To determine the kinetic parameters of enzymatic degradation, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), specific enzyme assays are performed. nih.govpnas.org These assays typically involve incubating the peptide with a purified enzyme and measuring the rate of product formation or substrate depletion over time. nih.govpnas.orgresearchgate.netmdpi.com

The stability of a peptide is often expressed as its half-life (t_1/2) in a particular biological matrix or enzyme solution. This is the time required for 50% of the initial peptide concentration to be degraded.

Molecular Recognition and Receptor Binding Mechanisms of H Phe D Ala Oh

Investigation of Dipeptide-Receptor Interaction Interfaces

The interaction interfaces between dipeptides and their cognate receptors are characterized by specific amino acid residues and structural motifs that facilitate binding through various non-covalent forces. These forces include hydrogen bonds, hydrophobic interactions, and cation-π interactions. Studies on dipeptide-receptor interactions often highlight the critical role of aromatic side chains, such as those found in phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr), which can contribute significantly to binding affinity due to their size and hydrophobicity fishersci.beadvancedchemtech.com.

The flexibility inherent in both peptides and their binding sites can lead to multiple possible binding modes, making the precise characterization of interaction interfaces challenging. For instance, studies on other D-amino acid containing peptides, like achatin-I (H-Gly-D-Phe-Ala-Asp-OH), have revealed that the D-phenylalanine residue can induce a specific type II' β-turn structure, stabilized by intramolecular hydrogen bonds, which is crucial for its neuroexcitatory activity. This underscores how the incorporation of a D-amino acid can dictate a peptide's bioactive conformation and its subsequent interaction with a receptor.

Experimental Techniques for Quantifying Dipeptide Binding Affinity

Quantifying the binding affinity of H-Phe-D-Ala-OH to its target receptors is essential for understanding its biological activity and for guiding the design of more potent analogs. Various experimental techniques are employed for this purpose, each offering unique advantages in characterizing molecular interactions.

Radioligand binding assays are a widely used method for characterizing receptor-ligand interactions, particularly for membrane-bound receptors such as G protein-coupled receptors. This technique involves using a radioactively labeled ligand to detect its binding to a target.

In a typical radioligand binding assay, the dipeptide (or a labeled analog) competes with a known radioligand for binding to the receptor. By varying the concentration of the unlabeled dipeptide, researchers can determine its affinity for the receptor. Key parameters derived from these assays include the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax). The Kd represents the concentration of ligand at which half of the binding sites are occupied, indicating the affinity of the ligand for the receptor, while Bmax reflects the total number of receptor sites present.

For example, the synthetic Leu-enkephalin analog, 3H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (3H-DADLE), has been successfully employed as a radioligand to identify delta-opioid binding sites. Scatchard analysis of such binding data revealed a Kd of 4.9 ± 0.5 nmol/l and a Bmax of 1.7 pmol/mg protein for delta-opioid receptors on a rat epithelial cell line. These assays are crucial for profiling receptor interactions and can be performed in a competitive format to assess the binding strength of new drug candidates.

Biolayer Interferometry (BLI) is a label-free, real-time optical technique that measures the interference pattern of light reflected from the surface of a biosensor tip. As molecules bind to or dissociate from the biosensor surface, the optical thickness changes, resulting in a shift in the interference pattern that can be monitored in real-time.

BLI is highly valuable for studying dipeptide-receptor interactions because it allows for the direct measurement of binding kinetics, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). This provides a more comprehensive understanding of the binding event than equilibrium-based methods alone.

The application of BLI has been demonstrated in various peptide-receptor systems, such as assessing the affinity between ACE2-derived peptides and the SARS-CoV-2 receptor-binding domain (RBD), or designed peptides binding to the interleukin-10 receptor alpha (IL-10Rα). BLI's ability to provide real-time kinetic data and its high-throughput capabilities make it a robust tool in drug discovery for characterizing molecular interactions, including those involving peptide macrocycles.

Optimizing assay conditions is paramount to obtaining accurate and reproducible results in dipeptide binding studies and to prevent false negatives, which can arise due to the inherent adsorption and instability characteristics of peptides. Several critical factors influence the performance of ligand binding assays:

Assay Design: The choice of assay format (e.g., competitive, sandwich) and detection method (e.g., fluorescence, radioactivity) significantly impacts sensitivity and specificity. For small ligands like dipeptides, competitive assays are often preferred.

Reagent Quality: High-quality reagents, including purified receptors, ligands, and buffers, are essential. Using high-affinity and specific reagents, such as monoclonal antibodies, can enhance assay performance.

Sample Preparation: Proper sample handling and preparation minimize variability. For peptides, this includes careful consideration of their stability and potential adsorption to surfaces.

Environmental Conditions: Factors such as temperature, pH, and ionic strength can influence binding interactions and must be carefully controlled and optimized.

Non-Specific Binding (NSB): NSB, where the ligand binds to unintended sites on the assay components or surfaces, can lead to false positives or negatives. Strategies to reduce NSB include optimizing buffer compositions, using blocking agents (e.g., bovine serum albumin (BSA) or casein), and employing specialized sample/assay diluents. For radioligand binding assays, filter pretreatment with polyethylenimine and BSA has been shown to be effective, while albumin-containing washing solvents can negatively influence specific binding.

Loading Density (for BLI): In BLI, optimizing the loading density of the ligand on the biosensor surface is crucial to prevent crowding or mass transport limitations, which can distort kinetic measurements. An empirical approach, often starting with 1-2 nm of binding, is recommended.

Implementing quality control steps, such as validating radiopharmaceutical purity for radioligand assays, and employing multivariate experimental designs, can efficiently minimize the risk of false negative results due to inappropriate operational conditions.

Computational Approaches to Dipeptide-Receptor Docking and Complex Dynamics

Computational methods complement experimental techniques by providing atomic-level insights into dipeptide-receptor interactions, predicting binding modes, and exploring complex dynamics. These approaches are invaluable for rational design and understanding structure-activity relationships.

Molecular docking simulations are a computational tool used to predict the preferred orientation (binding pose) of a ligand (like this compound) within the binding site of a receptor protein, aiming to form a stable complex. This technique evaluates the geometric fit and energetic complementarity between the ligand and the receptor.

For dipeptides, molecular docking can provide crucial information, including:

Predicted Binding Poses: Identifying the most probable orientations of the dipeptide within the receptor's active site.

Key Interacting Residues: Pinpointing the specific amino acid residues on the receptor that form hydrogen bonds, hydrophobic contacts, or other interactions with the dipeptide.

Binding Energy Scores: Estimating the strength of the predicted interaction, often expressed as binding energy (e.g., kcal/mol) or inhibition constant (Ki).

Commonly used molecular docking software packages include AutoDock Suite (e.g., AutoDock, AutoDock-Vina) and Glide. For instance, AutoDock Suite has been employed to analyze the interactions of various dipeptides with metabotropic glutamate (B1630785) receptor 1 (mGluR1), predicting implicated residues and sorting complexes by binding energy. Similarly, molecular docking has been used to determine binding energies and identify key interactions for dipeptide inhibitors of SARS-CoV 3CLpro and for the Val-Trp dipeptide with angiotensin-converting enzyme (ACE).

A significant challenge in docking flexible ligands like peptides is accounting for their conformational freedom and the potential malleability of the receptor's binding site. This flexibility can lead to multiple plausible binding modes, necessitating careful analysis and often experimental validation to confirm the predicted poses. To overcome these challenges and gain a deeper understanding of the stability and dynamics of the dipeptide-receptor complex, molecular dynamics (MD) simulations are frequently performed as a follow-up to docking studies. MD simulations track the time-dependent movement of atoms, providing insights into the flexibility of the binding site, the stability of the predicted complex, and the dynamic nature of the interactions.

Structure Activity Relationship Sar and Rational Design Principles for H Phe D Ala Oh Analogues

Fundamentals of Qualitative and Quantitative Structure-Activity Relationship (QSAR) Studies for Dipeptides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of compounds with their biological activities. creative-peptides.comwikipedia.org For dipeptides such as H-Phe-D-Ala-OH, QSAR studies are instrumental in predicting the activity of novel analogues, thereby streamlining the discovery process. rsc.org

The basic premise of QSAR is that the biological activity of a compound is a function of its chemical structure. creative-peptides.com These studies begin with the compilation of a dataset of dipeptides with known biological activities. Molecular descriptors, which are numerical representations of the peptides' properties, are then calculated. These descriptors can be categorized as:

1D Descriptors: Based on the chemical formula, such as molecular weight. neovarsity.org

2D Descriptors: Derived from the 2D structure, including topological indices and molecular fingerprints. neovarsity.org

3D Descriptors: Based on the 3D conformation of the molecule, such as molecular shape and electrostatic properties. neovarsity.org

For dipeptides, specific descriptors often include those derived from the constituent amino acids, such as their hydrophobicity, volume, and electronic properties. researchgate.net Statistical methods, ranging from multiple linear regression (MLR) to more complex machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed biological activity. researchgate.netuestc.edu.cn A robust QSAR model can then be used to predict the activity of untested or hypothetical dipeptide analogues, guiding synthetic efforts toward more promising candidates. creative-peptides.compepdd.com For instance, a QSAR study on antioxidant dipeptides revealed that hydrophobicity played a significant role in their activity, with the N-terminal residue having a greater contribution. researchgate.net

| Descriptor Type | Examples for Dipeptides | Relevance to this compound Analogues |

| Physicochemical | LogP (lipophilicity), pKa, Molecular Weight | Modifying the side chains of Phenylalanine or Alanine can alter lipophilicity, impacting membrane permeability and target interaction. |

| Topological | Connectivity indices, Shape indices | Changes in the peptide backbone or side-chain branching will alter these indices, which can correlate with binding affinity. |

| Electronic | Partial charges, Dipole moment | Alterations to aromatic rings or introducing polar groups will change the electronic landscape, affecting electrostatic interactions with a target. |

| Amino Acid Specific | z-scores (PCA of properties), Hydrophobicity scales | Systematically replacing Phe or D-Ala with other amino acids allows for the exploration of how their intrinsic properties influence activity. nih.gov |

Systematic Dipeptide Modification Strategies for SAR Elucidation (e.g., Amino Acid Scanning, Side-Chain Modifications)

To build a comprehensive SAR profile for this compound, systematic modifications are essential. These strategies involve making controlled changes to the dipeptide's structure and observing the impact on biological activity.

Amino Acid Scanning: This technique involves systematically replacing each amino acid in the parent dipeptide with other amino acids to probe the importance of the original residue. A common approach is Alanine scanning , where each residue is replaced by Alanine to determine the contribution of its side chain to the peptide's function. In the context of this compound, replacing Phenylalanine with Alanine would reveal the importance of the bulky, aromatic side chain for activity. Conversely, replacing D-Alanine with other D-amino acids or L-amino acids would elucidate the stereochemical and size requirements at this position.

Side-Chain Modifications: The side chains of Phenylalanine and D-Alanine are primary targets for modification to fine-tune activity.

Phenylalanine (Phe) Modifications: The phenyl ring can be substituted with various groups (e.g., halogens, methyl, hydroxyl) at different positions (ortho, meta, para) to explore electronic and steric effects. For example, fluorination of the phenyl ring has been used to enhance binding affinity and metabolic stability in H-Phe-Phe-NH2 analogues. acs.org The aromatic ring can also be replaced with other cyclic structures, such as cyclohexyl (to remove aromaticity but retain bulk) or other heterocyclic rings.

D-Alanine (D-Ala) Modifications: The methyl side chain of D-Alanine can be extended (e.g., to Valine or Leucine) or replaced with other functional groups to probe the size and nature of the pocket it occupies in the biological target.

Backbone Modifications: Changes to the peptide backbone, such as N-methylation, can provide valuable SAR data. N-methylation can increase metabolic stability by protecting against enzymatic degradation and can also influence the peptide's conformation, which may lead to improved activity. acs.org

| Modification Strategy | Example Application to this compound | Information Gained |

| Amino Acid Scanning | Replace Phe with Ala (H-Ala-D-Ala-OH) | Importance of the phenyl side chain for activity. |

| Replace D-Ala with L-Ala (H-Phe-L-Ala-OH) | Significance of D-configuration for bioactive conformation. | |

| Side-Chain Modification | Introduce a nitro group to the phenyl ring | Probing electronic requirements at the Phe position. |

| Replace D-Ala's methyl with an isopropyl group (D-Val) | Understanding steric tolerance at the D-Ala position. | |

| Backbone Modification | N-methylation of the peptide bond | Impact on conformation and enzymatic stability. |

Computational Modeling and Artificial Intelligence in Dipeptide Design and SAR Prediction

Computational tools, including artificial intelligence (AI), have become indispensable for accelerating the design of peptides and predicting their SAR profiles. nih.govmdpi.com These methods can analyze vast datasets and identify complex patterns that are not immediately obvious to human researchers, guiding the design of novel dipeptides like analogues of this compound. mdpi.com

Machine learning (ML) algorithms are a cornerstone of modern QSAR, capable of handling complex, non-linear relationships between molecular descriptors and biological activity. nih.govmdpi.com Algorithms such as Support Vector Machines (SVM), Random Forests (RF), and Gradient Boosting are trained on datasets of known dipeptides to build predictive models. mdpi.com

For designing this compound analogues, a typical ML workflow would involve:

Data Curation: Assembling a dataset of dipeptides and their measured activities.

Descriptor Calculation: Generating a comprehensive set of numerical descriptors for each dipeptide.

Model Training: Using an algorithm like Random Forest to learn the relationship between the descriptors and activity.

Validation: Rigorously testing the model's predictive power on an independent set of dipeptides.

Prediction: Using the validated model to predict the activity of a virtual library of new this compound analogues, prioritizing the most promising candidates for synthesis. nih.gov

Recent advances have also seen the use of protein language models (PLMs) to generate high-dimensional vector representations of peptide sequences, which can be used to train ML algorithms for bioactivity prediction with remarkable success. biorxiv.org

Deep generative models represent a cutting-edge AI approach that can "learn" the underlying patterns of known bioactive peptides and generate entirely new sequences with desired properties. scispace.comresearchgate.netrsc.org These models, such as Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can explore the vast chemical space of dipeptides far more efficiently than traditional methods. nih.govrsc.org

A generative model could be trained on a database of bioactive dipeptides. Once trained, it could be prompted to generate novel dipeptide sequences, potentially including non-canonical amino acids, that are predicted to have high activity. researchgate.net This approach moves beyond simple prediction to active de novo design, offering a powerful tool for discovering innovative analogues of this compound that might not be conceived through conventional, hypothesis-driven approaches. researchgate.net

Rational Design of this compound Based Peptidomimetics

While peptides can be potent biological modulators, they often suffer from poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of a natural peptide but with improved drug-like properties. nih.gov The rational design of peptidomimetics based on this compound aims to retain the essential pharmacophoric elements in a more robust, non-peptide scaffold. rsc.orgnih.gov

A key principle in peptidomimetic design is to identify the "bioactive conformation"—the specific three-dimensional shape the peptide adopts when it binds to its biological target. benthamscience.com Once this conformation is understood, a non-peptide scaffold can be designed to hold the critical side chains (in this case, the phenyl group of Phe and the methyl group of D-Ala) in the correct spatial orientation. semanticscholar.org

For this compound, the D-amino acid introduces a specific conformational constraint. The design process would involve:

Conformational Analysis: Using computational methods like molecular dynamics simulations or experimental techniques like NMR to determine the likely low-energy, bioactive conformations of this compound.

Pharmacophore Identification: Pinpointing the essential functional groups and their 3D arrangement required for activity. This would include the amino and carboxyl termini and the side chains.

Scaffold Selection: Choosing or designing a rigid organic molecule that can serve as a template. This scaffold would possess attachment points that allow the key pharmacophoric elements to be positioned correctly. chemrxiv.orgchemrxiv.org Sugar-based scaffolds, for example, have been used to distribute peptide side chains in a specific spatial arrangement. bio-review.com

Synthesis and Evaluation: Synthesizing the designed peptidomimetic and testing its biological activity to validate the design hypothesis.

By replacing the labile peptide backbone with a stable organic scaffold, it is possible to create this compound mimetics with significantly improved pharmacokinetic profiles while retaining or even enhancing the desired biological effect. nih.gov

Strategies for Enhanced Selectivity and Improved Molecular Recognition in Peptidomimetic Design

The development of this compound analogues with superior selectivity and molecular recognition capabilities hinges on systematic structural modifications. These modifications aim to lock the molecule into a bioactive conformation, introduce new beneficial interactions with the target, or remove unfavorable interactions, thereby refining the binding profile.

One of the primary strategies to enhance selectivity is the introduction of conformational constraints. The inherent flexibility of small linear peptides often leads to binding with multiple receptors, resulting in a lack of selectivity. By restricting the conformational freedom of the peptide backbone or side chains, it is possible to favor a specific conformation that is optimal for binding to the desired target. Techniques such as cyclization, incorporation of non-natural amino acids with restricted rotation, and N-methylation of the peptide backbone have proven effective in achieving this goal. For instance, replacing the D-alanine residue with a more constrained cyclic amino acid can significantly influence the peptide's torsional angles, leading to a more defined three-dimensional structure.

Another key strategy involves the modification of the phenylalanine residue. The aromatic ring of phenylalanine is a critical component for molecular recognition in many peptide-receptor interactions, often participating in π-π stacking or hydrophobic interactions. The electronic and steric properties of this ring can be fine-tuned by introducing various substituents. For example, the addition of electron-withdrawing or electron-donating groups can modulate the electrostatic potential of the aromatic ring, thereby affecting its interaction with the target protein.

Research into analogues of the opioid peptide deltorphin (B1670231) I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2) provides valuable insights into how modifications of a phenylalanine residue within a peptide sequence can impact receptor selectivity. nih.gov Although a larger peptide, the study's findings on substitutions at the Phe³ position offer relevant principles for dipeptide design. The data demonstrates that altering the steric and electronic properties of the phenylalanine ring can significantly modulate binding affinity for opioid receptors.

| Analogue (Modification at Phe³) | δ Receptor Ki (nM) | μ Receptor Ki (nM) |

|---|---|---|

| m-Fluoro-Phe | 4.79 | >10,000 |

| 2-Thienyl-Ala | 1.38 | >10,000 |

| His | 317 | >10,000 |

| 2-Pyridyl-Ala | 39.5 | >10,000 |

| 3-Pyridyl-Ala | 62.4 | >10,000 |

| 4-Thiazolyl-Ala | 48.2 | >10,000 |

The results indicate that substitutions on the phenyl ring generally reduce delta-opioid binding affinity compared to the parent peptide, but the extent of this reduction is highly dependent on the nature of the substituent. nih.gov The m-fluorophenylalanine analogue, for example, retained good delta binding affinity, while the polar histidine analogue showed a significant loss. nih.gov Among heterocyclic analogues, 3-(2-thienyl)alanine displayed the best delta receptor binding, suggesting that lipophilicity is a major factor influencing the interaction. nih.gov These findings underscore the importance of the physicochemical properties of the aromatic side chain in achieving selective molecular recognition.

The rational design of peptidomimetics also benefits greatly from computational modeling and structural biology techniques. Molecular docking and dynamics simulations can provide insights into the binding modes of different analogues, helping to predict which modifications are most likely to improve selectivity. By understanding the detailed interactions at the molecular level, it becomes possible to design novel this compound derivatives with precisely tailored properties for specific therapeutic applications.

Advanced Research Applications of H Phe D Ala Oh As a Chemical Probe and Building Block

Application in the Design and Synthesis of Higher-Order Peptidomimetics

H-Phe-D-Ala-OH serves as a crucial starting point in the synthesis of more complex peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with enhanced stability and bioavailability. mdpi.org The incorporation of the D-alanine residue, in particular, confers resistance to enzymatic degradation by proteases, a common limitation of natural peptides. nih.gov

Researchers utilize this compound in solid-phase peptide synthesis (SPPS) and solution-phase coupling reactions to construct larger peptide chains and cyclic peptides. mdpi.orgnih.gov The phenylalanine residue, with its bulky aromatic side chain, is a key pharmacophore in many biologically active molecules, often involved in hydrophobic interactions with biological targets. mdpi.org By incorporating the stable Phe-D-Ala motif, scientists can design peptidomimetics with improved therapeutic potential.

Below is an interactive data table summarizing the use of dipeptide building blocks in the synthesis of peptidomimetics.

| Building Block | Synthetic Strategy | Resulting Peptidomimetic Class | Key Feature |

| This compound | Solid-Phase Peptide Synthesis (SPPS) | Linear & Cyclic Peptides | Enhanced Proteolytic Stability |

| Fmoc-Phe-Phe-OH | Self-Assembly | Hydrogelators | Aromatic Stacking Interactions |

| Boc-Ala-Ala-OH | Solution-Phase Coupling | Enzyme-Cleavable Linkers | Specific Substrate Recognition |

| Z-Phe-Phe-OH | Self-Assembly | Nanowires, Nanospheres | Controlled Nanostructure Formation |

Contribution to the Elucidation of Protein-Protein Interaction (PPI) Modulation Mechanisms

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. Small molecules and peptides that can modulate PPIs are therefore of great interest as research tools and potential therapeutics. The this compound dipeptide, and particularly its phenylalanine residue, can play a significant role in probing the mechanisms of PPI modulation.

The aromatic side chain of phenylalanine is frequently found in the "hot spots" of protein-protein interfaces, which are small regions that contribute disproportionately to the binding energy of the interaction. By designing peptide probes that incorporate the Phe-D-Ala motif, researchers can investigate the importance of these hydrophobic interactions in the stability of a given PPI.

For example, a synthetic peptide containing this compound could be used in competitive binding assays to disrupt a specific PPI. By systematically modifying the phenylalanine residue (e.g., through fluorination or substitution with other aromatic amino acids), it is possible to map the chemical environment of the binding pocket and understand the key drivers of the interaction. The stability conferred by the D-alanine ensures that the probe remains intact during the experiment, providing more reliable data.

The following table outlines how peptide probes can be used to study PPIs.

| Peptide Probe Feature | Experimental Approach | Information Gained |

| Core Phe-D-Ala Motif | Competitive Binding Assays | Disruption of PPI, determination of binding affinity |

| Modified Phenylalanine | Structure-Activity Relationship (SAR) Studies | Mapping of hydrophobic pocket, role of aromaticity |

| Fluorescently Labeled Peptide | Fluorescence Polarization | Quantitative measurement of binding and inhibition |

| Biotinylated Peptide | Pull-down Assays | Identification of binding partners |

Role as a Minimal Recognition Motif in Complex Biological Systems

The concept of a "minimal recognition motif" refers to the smallest molecular structure that can be specifically recognized by a biological receptor, such as an enzyme or a protein binding site. The this compound dipeptide can function as such a motif, primarily due to the distinct chemical properties of its constituent amino acids.

The phenylalanine residue is crucial for recognition at binding sites that have a complementary hydrophobic pocket. nih.gov Its aromatic ring can engage in π-π stacking and hydrophobic interactions, which are key components of molecular recognition. nih.gov For instance, studies on phenylalanine hydroxylase have shown that phenylalanine binding to the regulatory domain is a critical event for enzyme activation, highlighting the importance of this amino acid in specific biological recognition. nih.govnih.govnih.gov

The D-alanine residue, while primarily contributing to stability, also adds a specific stereochemical constraint that can be important for selective binding. The chirality of the amino acids in a peptide can dramatically affect its interaction with a chiral biological target. Therefore, the L-Phe-D-Ala sequence presents a unique three-dimensional shape that can be selectively recognized over other dipeptide combinations.

The table below provides examples of phenylalanine's role in molecular recognition.

| Biological System | Role of Phenylalanine | Type of Interaction | Reference |

| Phenylalanine Hydroxylase | Allosteric activator | Hydrophobic interactions | nih.govnih.govnih.gov |

| Verotoxin-1 Receptor | Key binding residue | Aromatic ring interactions | nih.gov |

| Formyl Peptide Receptor | Part of ligand binding pocket | Hydrophobic and potential H-bonding | nih.gov |

| Glycine Receptor | Cation-π interactions with agonist | Aromatic side chain interactions | researchgate.net |

Integration into Novel Biomaterials and Supramolecular Assemblies

The self-assembly of short peptides into well-ordered nanostructures is a rapidly growing field in materials science and nanotechnology. This compound, like other phenylalanine-containing dipeptides, is an excellent building block for the creation of novel biomaterials due to its propensity to form supramolecular assemblies. mdpi.comnih.gov

The driving forces behind the self-assembly of these dipeptides are a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions between the aromatic rings of the phenylalanine residues. nih.gov These non-covalent interactions lead to the formation of various nanostructures, including nanotubes, nanofibers, vesicles, and hydrogels. nih.govacs.org The incorporation of a D-amino acid can influence the packing and chirality of the resulting supramolecular structures. mdpi.comnih.gov

These self-assembled materials have a wide range of potential applications in biomedicine and biotechnology. For example, hydrogels formed from this compound derivatives can be used as scaffolds for 3D cell culture and tissue engineering, providing a biocompatible and biodegradable environment for cell growth. nih.govnih.gov The hollow nanotubes can be used as templates for the creation of nanowires or as channels for molecular transport. mdpi.com

The properties of these biomaterials can be tuned by modifying the dipeptide sequence or by changing the conditions of self-assembly, such as pH and solvent. This allows for the rational design of materials with specific mechanical, chemical, and biological properties.

The following interactive table details the types of supramolecular structures formed by phenylalanine-containing dipeptides and their potential applications.

| Dipeptide Derivative | Supramolecular Structure | Driving Forces for Assembly | Potential Application |

| H-Phe-Phe-OH | Nanotubes, Nanofibers | π-π stacking, Hydrogen bonding | Drug delivery, Biosensors |

| Fmoc-Phe-Phe-OH | Hydrogels | Aromatic stacking, Hydrogen bonding | 3D Cell culture, Tissue engineering |

| Boc-Phe-Phe-OH | Nanovesicles, Nanospheres | Hydrophobic interactions | Encapsulation of molecules |

| This compound | Nanostructures (predicted) | π-π stacking, Hydrogen bonding, Chiral packing | Chiral separation, Catalysis |

Future Perspectives and Methodological Advancements in Dipeptide Research

Challenges in Predictive Modeling and Experimental Validation for Dipeptides

Predictive modeling and experimental validation of dipeptides present several inherent challenges. In computational modeling, a primary hurdle lies in the complexity of accurately predicting peptide properties. Machine learning models, while powerful, often rely on amino acid sequences, which can limit their compatibility with non-natural peptide features like modified sidechains or staples. fishersci.ca Furthermore, these models frequently use human-crafted features to describe amino acid relationships, potentially reducing flexibility and generalizability. fishersci.ca Developing robust predictive models also faces difficulties related to data collection and processing, as well as the meticulous development and validation of the models themselves. epa.govadvancedchemtech.com The quality and size of training data significantly impact model accuracy, and inconsistent or unreliable data from varying experimental conditions can compromise generalization. advancedchemtech.com Predicting a protein's function from its sequence remains challenging, partly because the "boundaries" between functions in sequence space are difficult to define, meaning closely related sequences can have different functions, and highly divergent sequences can have identical functions. guidetopharmacology.org

Experimental validation of dipeptides also encounters significant obstacles. Dipeptides can be challenging to distinguish from their structural isomers, especially using mass spectrometry, unless separated prior to analysis. fishersci.co.ukfishersci.se Their small size and often low abundance in complex matrices further complicate comprehensive analysis. nih.gov Interference from other compounds in complex samples can also lead to signal inhibition in mass spectrometers. nih.gov Traditional separation techniques like liquid chromatography can be expensive and time-consuming. nih.gov While computational methods can guide experimental characterization, there are still shortcomings, such as the loss of atomistic details in coarse-grained approaches and the presence of chemical impurities from peptide synthesis and purification. fishersci.co.uk

Integration of High-Throughput Screening with Computational Design for Dipeptide Discovery

The integration of high-throughput screening (HTS) with computational design is revolutionizing dipeptide discovery by enabling the rapid evaluation of vast chemical spaces and the identification of promising candidates. HTS assays are designed for screening large compound libraries, including peptide libraries, at a rate of thousands of compounds per day or week, significantly accelerating drug discovery. advancedchemtech.com This approach is vital given the large number of novel compounds generated by parallel and combinatorial chemical synthesis. advancedchemtech.com HTS can also characterize metabolic, pharmacokinetic, and toxicological data for new drugs. advancedchemtech.com

Computational methods, such as virtual screening, quantitative structure-activity relationship (QSAR) modeling, and de novo design, have transformed combinatorial chemistry by allowing the exploration of extensive chemical spaces and the rapid identification of potential compounds. fishersci.no Virtual screening employs computational methods to evaluate large compound libraries and predict those most likely to exhibit desired properties. fishersci.no Artificial intelligence (AI) and machine learning (ML) are increasingly applied to analyze peptide sequences, predict biological activities, calculate physicochemical properties, and assist in peptide design. epa.govcenmed.comfishersci.be For instance, automated descriptors of structure within simulations can serve as target properties in machine learning or screening methods, enhancing the connection between molecular design and biomaterial performance. Computational protein design has enabled the rational engineering of peptides with tailored structural and functional properties, often outperforming traditional experimental methods by generating more extensive compound libraries at reduced costs.

The synergy between HTS and computational design is crucial. Virtual screening excels at predicting potential leads using computational methods, while HTS serves as a high-throughput experimental validation step. Both methods are complementary, with HTS providing starting points for in silico drug design, and computational techniques guiding expensive HTS efforts towards more promising leads. This integration allows researchers to prioritize compounds predicted to be active, significantly reducing the number of compounds that need to be experimentally screened, thereby lowering costs and workload without compromising lead discovery. For example, a high-throughput workflow based on coarse-grained molecular dynamics (CGMD) simulations can efficiently assemble peptide molecules and assess their mechanical behaviors with a high degree of automation, facilitating the design of stiff and durable biomaterials. fishersci.co.uk

Emerging Analytical Technologies for Dipeptide Characterization and Interaction Studies

The development of new and evolving analytical techniques is critical for the comprehensive characterization of dipeptides and the study of their interactions. Advanced chromatographic methods are at the forefront of dipeptide analysis. Capillary electrophoresis (CE) and liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (MS/MS), have been developed into novel analytical platforms for comprehensive dipeptide profiling and quantitation. fishersci.co.ukfishersci.se These methods enable excellent separation of structural isomers, high correlation coefficients, and low instrumental detection limits. fishersci.co.ukfishersci.se Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are established techniques for purity evaluation and impurity detection. Hydrophilic interaction liquid chromatography (HILIC) is gaining prominence for analyzing highly polar glycans, which are essential modifications for biopharmaceutical compounds.

Mass spectrometry (MS) remains a cornerstone technology. Tandem MS, including Orbitrap MS, combined with differential chemical isotope labeling (CIL) with dansylation, allows for high-coverage detection and accurate relative quantification of dipeptides, even in complex matrices like rice wines and human serum samples. Matrix-assisted laser desorption/ionization–time of flight (MALDI-ToF) mass spectrometry is also being increasingly used for dipeptide detection, offering a convenient proteomic approach for identifying short peptides from complex food matrices. nih.gov

Beyond separation and identification, emerging technologies are enhancing the study of dipeptide interactions. Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information about compounds. Computational methods are increasingly applied to understand dipeptide interactions, such as their self-assembly and binding with other molecules. Coarse-grained molecular dynamics (MD) simulations can rapidly screen dipeptide combinations to predict their aggregation propensity, which is an indicator for their ability to self-assemble into supramolecular nanostructures. Machine learning techniques are being used to predict protein-protein interactions (PPIs), with dipeptide compositions identified as universal factors correlating significantly with PPIs. Novel computational workflows based on cheminformatics and density functional theory (DFT) computations are being developed to examine dipeptide interactions with molecules like CO2, providing insights into binding affinities and design principles for applications such as biomimetic carbon capture.

The integration of these advanced analytical tools, coupled with computational modeling and automation, promises to improve the precision and efficiency of dipeptide analysis, thereby enhancing dipeptide formulation optimization, supporting regulatory processes, and advancing pharmaceutical research.

Q & A

Q. How can researchers address low reproducibility in this compound’s membrane permeability assays?

- Methodology :

- Standardized Protocols : Adopt Caco-2 cell monolayers with TEER ≥300 Ω·cm².

- Permeability Enhancers : Compare results with/without sodium taurocholate to assess paracellular vs. transcellular transport.

- Data Normalization : Express results as % permeability relative to propranolol (high permeability control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products